N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
Description
This compound features a complex heterocyclic framework comprising a fused [1,2,4]triazolo[4,3-b][1,2,4]triazine core. Key structural elements include:
- 6-(4-methoxybenzyl) substituent: Introduces lipophilicity and aromatic π-stacking interactions.
- Sulfanylacetamide side chain: The thioether linkage (C–S–C) bridges the triazolo-triazine core to the N-(2,4-dimethylphenyl)acetamide group, which may influence pharmacokinetic properties such as metabolic stability .
Properties
Molecular Formula |
C22H22N6O3S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N6O3S/c1-13-4-9-17(14(2)10-13)23-19(29)12-32-22-26-25-21-24-20(30)18(27-28(21)22)11-15-5-7-16(31-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30) |
InChI Key |
BEEPTQMYXLVUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolotriazine Core: The triazolotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanuric chloride.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using methoxybenzyl chloride and a suitable base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-dimethylphenylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxybenzyl chloride, suitable bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variability: The target compound’s fused triazolo-triazine core is distinct from triazole (), thiadiazolo-triazine (), and dihydroquinazoline () scaffolds. These differences influence electronic properties and binding affinities. For example, the triazolo-triazine system offers a planar, electron-rich aromatic system compared to the non-fused triazole in .
Substituent Effects: Methoxy vs. Chlorophenyl vs. Methoxybenzyl: The 4-chlorophenyl group in ’s analog introduces electronegativity, which could enhance halogen bonding in target interactions .
Synthetic Pathways: Compounds in and were synthesized via reflux in DMF with N-phenylthiourea or similar reagents, suggesting shared methodologies for sulfanylacetamide formation .
Research Findings and Implications
- Gaps in Data: No comparative pharmacological or thermodynamic data (e.g., IC50, logP) are available in the provided evidence. Further studies are needed to evaluate bioactivity against targets like kinases or antimicrobial agents.
Biological Activity
N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a triazine moiety, which is known for its diverse pharmacological properties. The presence of the dimethylphenyl and methoxybenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, triazole derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The proposed mechanism includes the inhibition of tubulin polymerization and interference with cell cycle progression.
- Case Studies : In vitro assays demonstrated that triazole derivatives can lead to cell cycle arrest at the G2/M phase, significantly increasing the percentage of cells in this phase when compared to untreated controls .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Triazole Derivative A | 1.61 ± 1.92 | Jurkat |
| Triazole Derivative B | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar compounds exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria:
- Antibacterial Efficiency : The synthesized derivatives showed greater antibacterial activity than standard antibiotics in several assays.
- Mechanism : The presence of electron-withdrawing groups on the phenyl ring was found to be essential for enhancing antibacterial activity .
Anticonvulsant Activity
Triazole derivatives are recognized for their anticonvulsant properties as well. Studies have systematically reviewed their efficacy in animal models:
- Research Findings : Compounds with a triazole nucleus have been shown to significantly reduce seizure frequency in rodent models.
- Mechanism : The anticonvulsant action is hypothesized to involve modulation of neurotransmitter systems and ion channel activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
